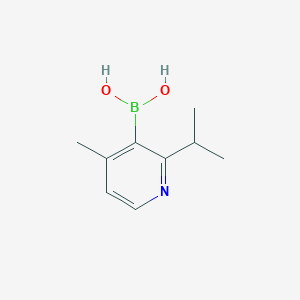
Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a methylphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and methylphenyl substituents. The synthetic route may involve the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of Substituents: The amino and methylphenyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the aromatic ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving cyclobutane derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane ring structures but different substituents.
Amino Acid Derivatives: Compounds with amino and carboxylate groups but different ring structures.
Uniqueness
Rac-methyl (1r,3r)-3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-4-3-5-10(6-9)13(12(15)16-2)7-11(14)8-13;/h3-6,11H,7-8,14H2,1-2H3;1H |
Clave InChI |
GPXCWDAETRTTOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CC(C2)N)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
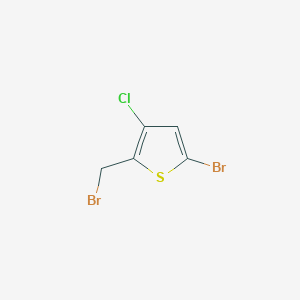
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
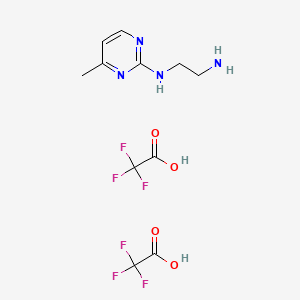
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)
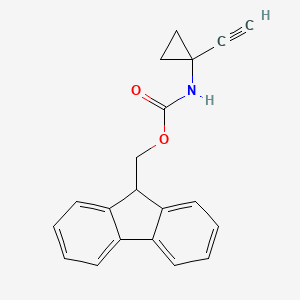
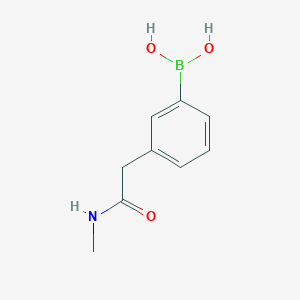
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)
